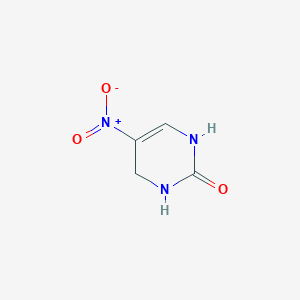
5-Nitro-3,4-dihydropyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones It is characterized by the presence of a nitro group at the 5-position and a carbonyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-nitro-3,4-dihydropyrimidin-2(1H)-one involves the three-component condensation of α-nitroacetophenone, aromatic aldehydes, and methylurea. This reaction typically proceeds under acidic conditions and can be catalyzed by various acids, including etidronic acid . The reaction conditions often involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the aforementioned synthetic route for large-scale production. This would include the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or further oxidation products.
Reduction: Formation of 5-amino-3,4-dihydropyrimidin-2(1H)-one.
Substitution: Formation of various substituted dihydropyrimidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiarrhythmic properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 5-nitro-3,4-dihydropyrimidin-2(1H)-one is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antiarrhythmic activity may be attributed to its ability to modulate ion channels in cardiac cells, thereby stabilizing the cardiac rhythm . Further research is needed to fully understand the molecular mechanisms underlying its effects.
Vergleich Mit ähnlichen Verbindungen
5-Nitro-3,4-dihydropyrimidin-2(1H)-one can be compared with other dihydropyrimidinones, such as:
4,6-Diaryl-5-nitro-3,4-dihydropyrimidin-2(1H)-ones: These compounds have similar structures but differ in the substitution pattern on the aromatic rings.
5-Amino-3,4-dihydropyrimidin-2(1H)-one: This compound is a reduced form of this compound and exhibits different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C4H5N3O3 |
|---|---|
Molekulargewicht |
143.10 g/mol |
IUPAC-Name |
5-nitro-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1H,2H2,(H2,5,6,8) |
InChI-Schlüssel |
VESNFRYSGAVIRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CNC(=O)N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


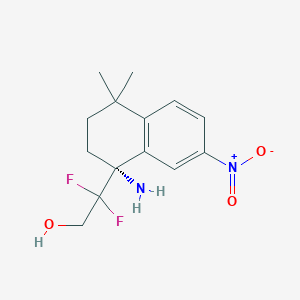
![2H-Indazole-6-carboxamide, 3-ethoxy-2-propyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13106019.png)
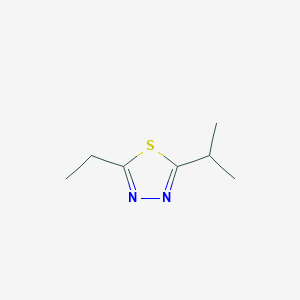



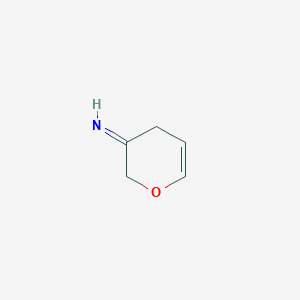
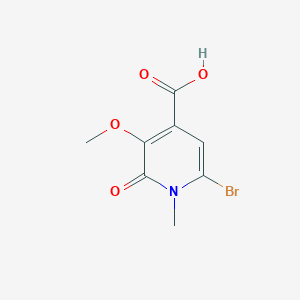
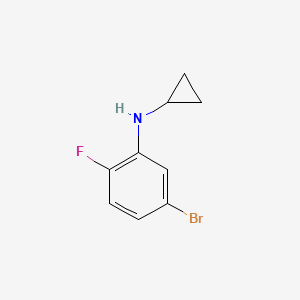

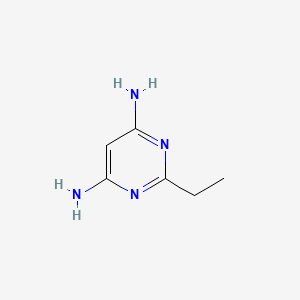
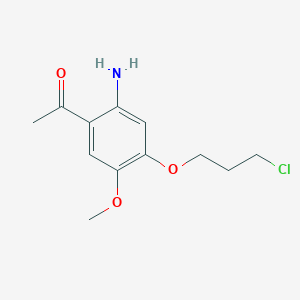
![rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13106090.png)
![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
